molecular formula C23H27FN4O3 B11000003 N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide

N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide

Cat. No.: B11000003
M. Wt: 426.5 g/mol
InChI Key: RXXXTMYNRLCNLC-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-nitrobenzoic acid with 2-methoxyphenylpiperazine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating neurotransmitter release and signal transduction pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .

Properties

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-fluoro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C23H27FN4O3/c1-31-21-7-3-2-6-20(21)26-12-14-27(15-13-26)22(29)18-16-17(24)8-9-19(18)25-23(30)28-10-4-5-11-28/h2-3,6-9,16H,4-5,10-15H2,1H3,(H,25,30)

InChI Key

RXXXTMYNRLCNLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)NC(=O)N4CCCC4

Origin of Product

United States

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